molecular formula C19H16FN5S B2573234 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-12-2

3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2573234
CAS No.: 863458-12-2
M. Wt: 365.43
InChI Key: CCXJXCSAOIBVSR-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H16FN5S and its molecular weight is 365.43. The purity is usually 95%.
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Scientific Research Applications

Organic Light-emitting Properties

A derivative of the triazolopyrimidine family, specifically a 1,2,4-triazolo[1,5-a]pyrimidine derivative, has been reported to self-assemble into supramolecular microfibers exhibiting blue organic light-emitting properties. This is notable as the first occurrence of molecular self-assembly in 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting potential applications in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices (Liu et al., 2008).

Antitumor Screening

Compounds within the broader family of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, related to the triazolopyrimidine structure, have been synthesized and screened for antitumor activity. Notably, some derivatives have shown promising results against human tumor cell lines, indicating the potential of these compounds in cancer research and therapy (Becan & Wagner, 2008).

Anticonvulsant and Antidepressant Activities

Research into pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with the compound , has demonstrated significant anticonvulsant and antidepressant activities in preclinical models. These findings suggest a potential for developing new therapeutic agents for neurological and psychiatric disorders (Zhang et al., 2016).

Antibacterial Activity

A novel pyrimidine derivative incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring structure has been synthesized and shown to possess antibacterial activity against various Gram-positive and Gram-negative microbial strains. This highlights the potential of such compounds in the development of new antibacterial agents (Lahmidi et al., 2019).

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-13(15-5-3-2-4-6-15)26-19-17-18(21-12-22-19)25(24-23-17)11-14-7-9-16(20)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJXCSAOIBVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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